molecular formula C17H13N5OS B2775181 N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 866143-69-3

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2775181
CAS No.: 866143-69-3
M. Wt: 335.39
InChI Key: GFAGXGZRLPLNHK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring and a carboxamide group

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-16(14-11-24-21-20-14)19-17-18-13-8-4-5-9-15(13)22(17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGXGZRLPLNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CSN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to benzimidazole derivatives. For instance, benzimidazole derivatives have shown significant activity against hepatitis C virus (HCV), with some compounds achieving low effective concentrations (EC50 values) as low as 0.007 nM for Genotype 1b . While specific data on N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is limited, its structural similarities suggest potential antiviral applications.

Antifungal Properties

The compound has also been investigated for antifungal activity. A study indicated that certain benzimidazole derivatives exhibited notable antifungal effects against various strains of fungi. The incorporation of thiadiazole moieties is believed to enhance the antifungal efficacy due to their ability to disrupt fungal cell wall synthesis .

Anti-inflammatory Effects

Research has demonstrated that benzimidazole derivatives possess anti-inflammatory properties. For example, compounds synthesized from benzimidazole frameworks have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound may similarly exhibit anti-inflammatory effects .

Case Studies and Experimental Findings

Study Compound Activity Findings
Moneer et al. (2016)Benzimidazole derivativesAnti-inflammatorySignificant inhibition of COX enzymes was observed .
Youssif et al. (2016)2-thiobenzimidazole analoguesAntiviral (HCV)Enhanced antiviral potency linked to substituents on the benzimidazole nucleus .
Sharma et al. (2017)N-substituted benzimidazolesAnalgesic/Anti-inflammatoryNotable reduction in edema compared to standard drugs .

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to the active site of the target, altering its conformation, and subsequently affecting its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide
  • [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone

Uniqueness

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural features of this compound suggest it may exhibit a range of biological effects, making it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula and structure of this compound contribute to its biological activity. The compound consists of a benzimidazole core linked to a thiadiazole moiety and a carboxamide functional group.

PropertyValue
Molecular Formula C_{15}H_{14}N_{4}O_{1}S
Molecular Weight 302.36 g/mol
CAS Number [Not specified]

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The presence of the thiadiazole ring is crucial for enhancing cytotoxic activity against cancer cells.

Case Study:
A study explored the activity of thiadiazole derivatives against A431 and Jurkat cell lines. The IC50 values for the most active compounds were noted to be less than that of doxorubicin, a standard chemotherapy drug. This suggests that this compound may have comparable or superior efficacy in certain contexts.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies indicate that this compound may also exhibit significant antibacterial and antifungal activities.

Research Findings:
A comprehensive review highlighted that similar compounds have been effective against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImportance
Benzimidazole Core Essential for bioactivity
Thiadiazole Ring Enhances anticancer properties
Carboxamide Group Increases solubility and bioavailability

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition: Binding to active sites on target enzymes.
  • Cell Cycle Disruption: Inducing apoptosis in cancer cells.

Q & A

Q. Optimization Strategies :

  • Reagent Selection : Use of potassium permanganate for oxidation or sodium borohydride for reduction in intermediate steps .
  • Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) with Cu(I)-catalyzed click chemistry for triazole ring formation .
  • Yield Improvement : Reaction time (12–24 hours) and temperature (60–80°C) adjustments to balance purity and efficiency .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1H2SO4, 120°C, 6h65–70
2HATU, DIPEA, DMF80–85
3K2CO3, DMF, 70°C75–80

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Focus
Spectroscopic Characterization :

  • NMR : 1H/13C NMR to confirm benzimidazole proton environments (δ 7.2–8.1 ppm for aromatic protons) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 406.0925) .

Q. Crystallographic Analysis :

  • SHELXL Refinement : Use of the SHELX suite for structure solution and refinement, including anisotropic displacement parameters and twin correction for high-resolution data .
  • ORTEP Visualization : Generation of thermal ellipsoid plots to assess molecular geometry and packing interactions .

Q. Key Crystallographic Data :

ParameterValueReference
Space GroupP21/c
R-factor (final)< 0.05
Bond Length (C=O)1.22 Å

How to design experiments to assess its kinase inhibitory activity and address conflicting bioassay data?

Advanced Research Focus
Experimental Design :

  • Kinase Assays : Use recombinant CDK1/Cdc2 or CDK2 enzymes in ATP-competitive inhibition assays with [γ-32P]ATP. Measure IC50 values via radioactivity quantification .
  • Cellular Assays : Evaluate antiproliferative effects on cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Compare S-phase arrest (flow cytometry) to validate target engagement .

Q. Addressing Data Contradictions :

  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assay reproducibility across replicates.
  • Off-Target Profiling : Screen against unrelated kinases (e.g., MAPK) to confirm selectivity .
  • Structural Validation : Co-crystallize the compound with CDK2 to resolve binding mode discrepancies .

Q. Example Bioactivity Data :

Cell LineIC50 (µM)Mechanism (S-phase Arrest)Reference
MCF-70.8 ± 0.135% reduction
HCT-1161.2 ± 0.328% reduction

What computational approaches are used to study its interaction with biological targets?

Advanced Research Focus
Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite for docking into CDK2 (PDB: 1HCL) .
  • Parameters : Grid box centered on ATP-binding site, Lamarckian genetic algorithm for conformational sampling .

Q. MD Simulations :

  • Protocol : GROMACS/AMBER for 100 ns simulations to assess binding stability (RMSD < 2.0 Å) .
  • Key Interactions : Hydrogen bonds with Glu81/Lys89 and hydrophobic contacts with Phe82 .

Q. Pharmacophore Modeling :

  • Features : Include hydrogen bond acceptors (thiadiazole S) and aromatic regions (benzimidazole) for virtual screening .

How to perform SAR studies to optimize its bioactivity?

Advanced Research Focus
SAR Strategy :

  • Core Modifications : Replace benzyl with cyclopropyl to enhance metabolic stability .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the thiadiazole ring to improve kinase affinity .

Q. Key Findings :

  • Bioisosteres : Thiadiazole → oxadiazole swaps reduce cytotoxicity but maintain potency .
  • Positional Effects : Para-substitutions on benzyl enhance solubility without compromising activity .

Q. Optimized Analog Data :

ModificationCDK2 IC50 (nM)Solubility (µg/mL)Reference
-CF3 at thiadiazole12015
Cyclopropylbenzyl9522

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